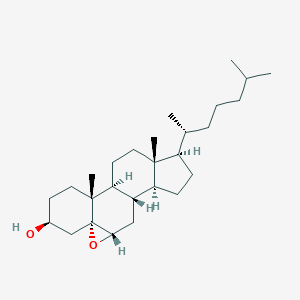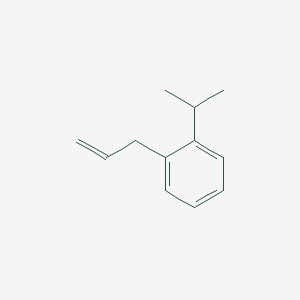
3-(2-Isopropylphenyl)-1-propene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Isopropylphenyl)-1-propene is an organic compound characterized by the presence of a propene group attached to a phenyl ring substituted with an isopropyl group at the ortho position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Isopropylphenyl)-1-propene typically involves the alkylation of 2-isopropylphenyl derivatives. One common method is the Friedel-Crafts alkylation, where 2-isopropylphenyl chloride reacts with propene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C to ensure optimal yields.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and scalability. Catalytic processes involving zeolites or other solid acid catalysts are often employed to enhance the efficiency and selectivity of the reaction.
化学反応の分析
Types of Reactions
3-(2-Isopropylphenyl)-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols using oxidizing agents such as m-chloroperbenzoic acid or potassium permanganate.
Reduction: Hydrogenation of the double bond in the presence of a palladium catalyst can yield the corresponding alkane.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, potassium permanganate, and osmium tetroxide are commonly used oxidizing agents.
Reduction: Palladium on carbon (Pd/C) is a typical catalyst for hydrogenation reactions.
Substitution: Halogenating agents such as bromine or chlorine, along with Lewis acids like aluminum chloride, are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Saturated alkanes.
Substitution: Halogenated derivatives, nitro compounds, and sulfonated products.
科学的研究の応用
3-(2-Isopropylphenyl)-1-propene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate for investigating metabolic pathways.
Medicine: Research into its potential pharmacological properties, including anti-inflammatory and antimicrobial activities, is ongoing.
Industry: It is utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of polymers and resins.
作用機序
The mechanism by which 3-(2-Isopropylphenyl)-1-propene exerts its effects depends on the specific reaction or application. In oxidation reactions, the compound undergoes electrophilic attack by oxidizing agents, leading to the formation of epoxides or alcohols. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes.
類似化合物との比較
Similar Compounds
3-(2-Methylphenyl)-1-propene: Similar structure but with a methyl group instead of an isopropyl group.
3-(2-Ethylphenyl)-1-propene: Contains an ethyl group at the ortho position.
3-(2-Propylphenyl)-1-propene: Features a propyl group instead of an isopropyl group.
Uniqueness
3-(2-Isopropylphenyl)-1-propene is unique due to the presence of the isopropyl group, which can influence its reactivity and steric properties. This structural feature can affect the compound’s behavior in chemical reactions and its interactions with biological targets, making it distinct from its analogs.
特性
IUPAC Name |
1-propan-2-yl-2-prop-2-enylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-4-7-11-8-5-6-9-12(11)10(2)3/h4-6,8-10H,1,7H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAKNNKATUEICS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201267734 |
Source


|
| Record name | 1-(1-Methylethyl)-2-(2-propen-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201267734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1587-06-0 |
Source


|
| Record name | 1-(1-Methylethyl)-2-(2-propen-1-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1587-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Methylethyl)-2-(2-propen-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201267734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


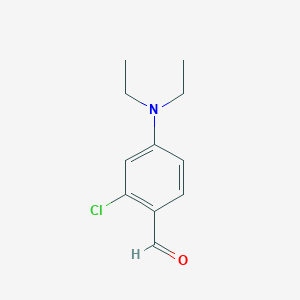

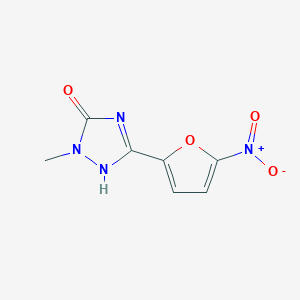




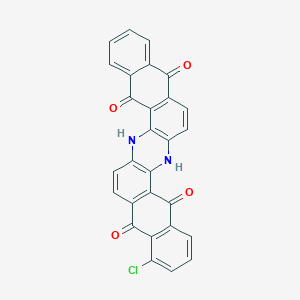
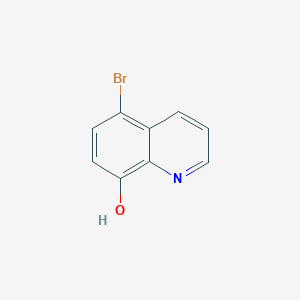
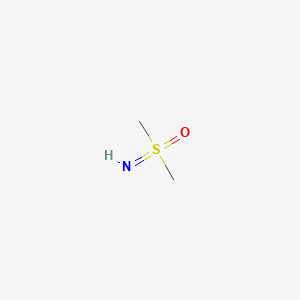
![Triazanium;[3-methylbut-3-enoxy(oxido)phosphoryl] phosphate](/img/structure/B75142.png)
